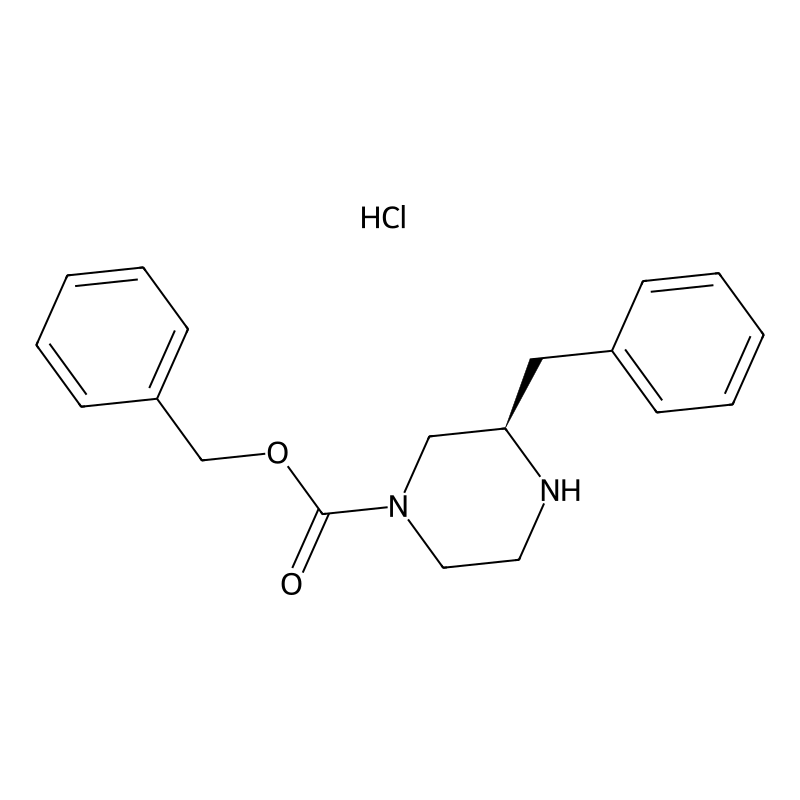

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chemical compound with the formula C₁₉H₂₃ClN₂O₂ and a molecular weight of 346.85 g/mol. It is categorized under piperazine derivatives and features a benzyl group attached to the piperazine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders due to its structural properties and biological activities .

Synthesis of new compounds

Due to its chemical structure, (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride can be a building block for the synthesis of other molecules. Some research explores its use as a starting material for creating new compounds with potential medicinal properties.Source:

Reference standard

- N-alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form more complex derivatives.

- Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or amines.

- Esterification: The carboxylate moiety can react with alcohols to form esters, which may enhance its pharmacological properties.

These reactions are essential for modifying the compound's structure to optimize its activity and selectivity for biological targets.

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride exhibits significant biological activity, primarily as a potential ligand for neurotransmitter receptors. Its structural similarity to known psychoactive substances suggests it may interact with serotonin and dopamine receptors, which are crucial in regulating mood and behavior. Research indicates that compounds in this class may possess anxiolytic and antidepressant properties, making them candidates for further pharmacological studies .

The synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves several steps:

- Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols and carbonyl compounds.

- Benzylation: The introduction of benzyl groups can be performed using benzyl halides in the presence of a base.

- Carboxylation: The carboxylic acid group is introduced via reaction with carbon dioxide or through esterification methods.

- Hydrochloride salt formation: Finally, the hydrochloride salt is obtained by reacting the base form with hydrochloric acid.

These methods allow for the production of high-purity compounds suitable for biological testing .

The primary applications of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride include:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting psychiatric disorders.

- Research Tool: Utilized in studying receptor interactions and signaling pathways related to neurotransmission.

- Chemical Probe: Employed in laboratories for exploring structure-activity relationships within piperazine derivatives.

Interaction studies involving (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride focus on its affinity for various receptors, including:

- Serotonin Receptors: Investigating its role as a potential agonist or antagonist.

- Dopamine Receptors: Assessing its impact on dopamine signaling pathways.

- Other Neurotransmitter Systems: Evaluating cross-reactivity with other neurotransmitter receptors.

These studies are crucial for understanding the compound's pharmacodynamics and establishing its therapeutic potential .

Several compounds share structural similarities with (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-Benzyl 3-aminopiperidine-1-carboxylate hydrochloride | 876378-16-4 | Contains an amino group instead of a benzyl group. |

| Benzyl 3-methylpiperazine-1-carboxylate hydrochloride | 1217831-52-1 | Features a methyl group, altering its steric properties. |

| Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | 1217720-49-4 | Contains a different substitution pattern on the piperazine ring. |

| Benzyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | 130684982 | Incorporates a cyanomethyl group, affecting polarity and reactivity. |

These compounds differ primarily in their substituents on the piperazine ring, which influences their biological activity and receptor affinity. The unique structure of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride positions it as a valuable candidate for drug development and research .

(R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is a chiral organic compound characterized by a piperazine ring system with specific stereochemical configuration [1]. The compound features a benzyloxycarbonyl protecting group at the nitrogen-1 position of the piperazine ring and a benzyl substituent at the carbon-3 position [2]. The stereochemical designation (R) refers to the absolute configuration at the chiral center located at carbon-3 of the piperazine ring, following the Cahn-Ingold-Prelog priority rules [3].

The molecular structure consists of a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions [1]. The benzyl group attached to carbon-3 creates the stereogenic center that defines the (R)-enantiomer [2]. The carboxylate functionality is protected as a benzyl ester, forming the benzyloxycarbonyl moiety [4]. The hydrochloride salt form enhances the compound's solubility characteristics compared to the free base [3].

The International Union of Pure and Applied Chemistry name for this compound is benzyl (3R)-3-benzyl-1-piperazinecarboxylate hydrochloride [4]. The structural features include aromatic benzyl substituents that contribute to the compound's overall lipophilicity while the piperazine nitrogen atoms provide basic character [1] [2].

Physico-chemical Characteristics

Molecular Weight and Formula (C19H23ClN2O2)

The molecular formula of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is C19H23ClN2O2 [1] [2]. The calculated molecular weight is 346.86 grams per mole, which aligns with reported literature values ranging from 346.8 to 346.86 grams per mole [1] [3] [4].

| Component | Count | Atomic Weight | Contribution |

|---|---|---|---|

| Carbon | 19 | 12.011 | 228.21 |

| Hydrogen | 23 | 1.008 | 23.18 |

| Chlorine | 1 | 35.453 | 35.45 |

| Nitrogen | 2 | 14.007 | 28.01 |

| Oxygen | 2 | 15.999 | 32.00 |

| Total | 346.86 |

The Chemical Abstracts Service registry number for this compound is 1217753-37-1, providing unique identification in chemical databases [2] [4]. The MDL number MFCD11101237 serves as an additional identifier in chemical information systems [3] [4].

Solubility Profile

The hydrochloride salt form significantly influences the solubility characteristics of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride [5]. The compound demonstrates enhanced solubility in polar solvents compared to its free base form due to the ionic nature of the hydrochloride salt [6].

Benzylpiperazine derivatives, including the parent compound, show insolubility in water, which can be utilized for separation from other hydrochloride salts [6]. The compound exhibits solubility in organic solvents such as chloroform and methanol, with sparingly soluble characteristics in these media [7]. The polar nature introduced by the hydrochloride functionality improves solubility in polar organic solvents while maintaining the lipophilic character contributed by the benzyl substituents [1] [3].

The compound's solubility profile is influenced by the presence of both hydrophilic (piperazine nitrogen atoms, hydrochloride salt) and hydrophobic (benzyl groups) structural elements [2] [4]. Storage recommendations typically specify sealed conditions in dry environments at 2-8°C to maintain stability and prevent moisture absorption [3].

Stability Parameters

The stability of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride is governed by several structural and environmental factors [5]. The benzyl ester functionality is susceptible to hydrolysis under basic conditions, with the rate of hydrolysis influenced by temperature, pH, and the presence of nucleophiles [8].

Chemical stability studies of similar benzyl ester compounds indicate that the hydrolytic stability is affected by the electronic and steric properties of substituents [8]. The piperazine ring system contributes to the overall structural stability through its preferred chair conformation in the solid state [9]. The hydrochloride salt form provides enhanced stability compared to the free base by preventing degradation pathways that may occur at elevated pH values [5].

Thermal stability parameters indicate that the compound should be stored under controlled temperature conditions [3]. The presence of the benzyl protecting group provides stability against nucleophilic attack at the carbamate nitrogen while maintaining reactivity for controlled deprotection when required [7]. Environmental factors such as moisture, light, and elevated temperatures can affect the long-term stability of the compound [3] [5].

Structural Comparison with (S)-Enantiomer

The (R) and (S) enantiomers of benzyl 3-benzylpiperazine-1-carboxylate hydrochloride differ in their stereochemical configuration at the carbon-3 position of the piperazine ring . While both enantiomers share identical molecular formulas and molecular weights, they exhibit different three-dimensional spatial arrangements that result in distinct physical and biological properties [12].

The stereochemical differences between the enantiomers manifest in their optical activity properties [12] [13]. Enantiomers rotate plane-polarized light in equal but opposite directions, with the (R)-enantiomer exhibiting dextrorotatory or levorotatory characteristics depending on the specific wavelength and conditions used for measurement [13]. A racemic mixture containing equal amounts of both enantiomers would show no net optical rotation due to the cancellation of individual rotatory effects [13].

Structural analysis reveals that the (S)-enantiomer possesses the opposite absolute configuration at the chiral center, leading to different interactions with chiral environments . The benzyl substituent orientation differs between the two enantiomers, potentially affecting their binding affinities to biological targets and their pharmacokinetic properties [14]. Crystal packing arrangements may also differ between the enantiomers, resulting in distinct crystallographic properties and physical characteristics [12].

The enantiomeric excess and optical purity relationships allow for quantitative determination of the stereochemical composition in mixed samples [13]. These parameters are particularly important for characterizing the stereochemical purity of synthetic preparations and understanding the relationship between structure and activity .

Crystallographic Properties

Crystallographic analysis of piperazine-containing compounds reveals important structural information about the solid-state organization of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride [15] [16]. X-ray diffraction studies of related piperazine derivatives demonstrate that the piperazine ring typically adopts a chair conformation in the crystalline state [9] [17].

The crystallographic data for similar benzylpiperazine compounds indicate specific space group symmetries and unit cell parameters that are characteristic of this class of molecules [15]. Crystal structure determinations show that the piperazine ring conformation is influenced by intermolecular hydrogen bonding interactions and crystal packing forces [16] [18].

Single-crystal X-ray diffraction analysis provides detailed information about bond lengths, bond angles, and torsional angles within the molecular structure [19] [15]. The benzyl substituents and the carboxylate ester functionality contribute to the overall crystal packing through π-π stacking interactions and van der Waals forces [15] [16]. The hydrochloride salt form may exhibit different crystal polymorphs depending on crystallization conditions and solvent systems used [15].

Crystallographic studies of piperazine derivatives reveal that the chair conformation is thermodynamically favored in the solid state, although boat conformations can be observed under specific conditions or when coordinated to metal centers [9] [16]. The crystal structures provide essential information for understanding the three-dimensional arrangement of molecules and their intermolecular interactions [15] [18].

Conformational Analysis of the Piperazine Ring System

The piperazine ring system in (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride exhibits conformational flexibility that significantly influences the compound's properties [9] [20]. The six-membered piperazine ring can adopt several distinct conformations, including chair, boat, twist-boat, and half-chair forms [9] [21].

The chair conformation represents the most thermodynamically stable arrangement for the piperazine ring, similar to cyclohexane [9] [17]. In this conformation, the nitrogen atoms occupy equatorial or axial positions, affecting the spatial orientation of substituents and the overall molecular geometry [9] [20]. The benzyl substituent at carbon-3 preferentially adopts an equatorial position in the chair conformation to minimize steric interactions [9].

Computational studies using molecular dynamics simulations and density functional theory calculations provide insights into the conformational preferences and energy barriers between different ring conformations [20] [22]. The flexibility of the piperazine ring allows for conformational interconversion, with the chair form being predominant under normal conditions [9] [21].

Nuclear magnetic resonance spectroscopy studies reveal that the conformational equilibrium can be influenced by temperature, solvent effects, and the nature of substituents [9] [21]. In solution, the piperazine ring may exhibit rapid interconversion between conformations, leading to averaged spectroscopic signals [21]. The presence of the benzyl groups and the carboxylate ester functionality affects the conformational preferences through steric and electronic effects [9] [20].

Classical Synthetic Routes to Chiral Piperazine Derivatives

The synthesis of chiral piperazine derivatives has traditionally relied on several established methodologies that have been refined over decades of research. These classical approaches form the foundation for understanding modern synthetic strategies toward complex piperazine structures.

Asymmetric lithiation-substitution represents one of the most powerful classical methods for introducing chirality into piperazine rings [1] [2]. This approach utilizes the asymmetric lithiation of α-methylbenzyl-functionalized N-Boc piperazines using s-butyllithium in combination with (−)-sparteine or (+)-sparteine surrogate. The methodology provides access to a range of piperazines as single stereoisomers with yields typically ranging from 60-85% and enantioselectivities of 85-95% [1] [2]. The success of this method depends critically on the electrophile selection and the distal N-substituent, requiring careful optimization of lithiation times and reaction conditions.

Chiral auxiliary-based cyclization approaches have demonstrated considerable utility in the synthesis of chiral piperazine derivatives [3] [4]. These methods employ established chiral auxiliaries such as R-(−)-phenylglycinol and N-Boc glycine derivatives to direct the stereochemical outcome of cyclization reactions. The synthesis typically involves condensation reactions using dicyclohexylcarbodiimide and subsequent reduction agents, achieving yields of 63-80% with enantioselectivities exceeding 90% [3] [4]. The chiral auxiliary can be subsequently removed under mild conditions to provide the desired enantiopure piperazine products.

Ring-closing metathesis has emerged as a valuable tool for constructing piperazine rings from appropriately functionalized precursors [5] [6]. This methodology employs Grubbs catalysts to facilitate the formation of the six-membered piperazine ring from alkene-containing precursors. While yields are typically moderate (45-75%), the method offers good functional group tolerance and can accommodate various substitution patterns with enantioselectivities ranging from 70-85% [5] [6].

| Table 1: Classical Synthetic Routes to Chiral Piperazine Derivatives | ||||

|---|---|---|---|---|

| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Enantioselectivity (% ee) |

| Asymmetric lithiation-substitution | α-methylbenzyl-functionalized N-Boc piperazine | s-BuLi/(−)-sparteine | 60-85 | 85-95 |

| Chiral auxiliary-based cyclization | R-(−)-phenylglycinol, N-Boc glycine | DCC, reduction agents | 63-80 | >90 |

| Ring-closing metathesis | Alkene-containing precursors | Grubbs catalysts | 45-75 | 70-85 |

| Reduction of diketopiperazines | Substituted diketopiperazines | LiAlH4, NaBH4 | 70-90 | N/A (racemic) |

| Michael addition cyclization | Bis-protected 1,2-diamines | Vinyl diphenyl sulfonium salts | 50-70 | 80-95 |

| Reductive amination approach | Amino acids, aldehydes | NaBH(OAc)3, NaCNBH3 | 40-85 | 60-90 |

Reduction of diketopiperazines provides a direct route to substituted piperazines, though this classical approach typically yields racemic products [7] [8]. The methodology involves the reduction of appropriately substituted diketopiperazines using reducing agents such as lithium aluminum hydride or sodium borohydride. While yields are generally good (70-90%), the lack of stereochemical control limits its application in the synthesis of enantiopure compounds [7] [8].

Michael addition cyclization strategies have been developed to construct piperazine rings through the reaction of bis-protected 1,2-diamines with vinyl diphenyl sulfonium salts [6] [9]. This approach offers moderate yields (50-70%) but can achieve good enantioselectivities (80-95%) when appropriate chiral auxiliaries or catalysts are employed [6] [9]. The method is particularly valuable for constructing substituted piperazines with defined stereochemistry at multiple positions.

Reductive amination approaches represent versatile methods for piperazine synthesis, utilizing amino acid derivatives and aldehydes as starting materials [5] [9]. These reactions typically employ sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents and can accommodate a wide range of substrates. Yields vary considerably (40-85%) depending on the specific substrates and conditions employed, with enantioselectivities ranging from 60-90% when chiral auxiliaries are incorporated [5] [9].

Enantioselective Synthesis Approaches

The development of enantioselective synthetic methodologies has revolutionized the preparation of chiral piperazine derivatives, enabling access to enantiomerically pure compounds essential for pharmaceutical applications.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based approaches have proven particularly effective for the asymmetric synthesis of piperazine derivatives [3] [4] [10]. These methodologies rely on the temporary attachment of a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.

The use of phenylglycinol derivatives as chiral auxiliaries has been extensively explored [4]. The auxiliary is typically attached through amide bond formation, directing subsequent cyclization reactions to afford piperazine products with high diastereoselectivity. The synthesis of (R)-(+)-2-methylpiperazine from R-(−)-phenylglycinol exemplifies this approach, proceeding through a protected 2-oxopiperazine intermediate [4]. The sequence involves condensation with N-Boc glycine, reduction, protection of the hydroxyl group, selective condensation with bromoacetic acid, and cyclization. Diastereoselective methylation proceeds smoothly to furnish the 2-oxopiperazine in 80% yield with greater than 90% diastereomeric excess. Final decarbonylation and debenzylation result in the desired (R)-(+)-2-methylpiperazine in 63% overall yield [4].

Oxazolidinone-based auxiliaries have also demonstrated utility in piperazine synthesis [3] [11]. These auxiliaries can be readily prepared from amino acids and provide excellent stereocontrol in subsequent transformations. The synthesis of C2-symmetric piperazines from Seebach's oxazolidinone represents a notable example of this methodology [11]. The approach involves the dimerization of α-amino aldehydes to bicyclic bishemiaminal ethers, followed by reduction to the corresponding diamines. Several enantiopure piperazine derivatives bearing methyl or bulky groups including isopropyl and aryl substituents at the bridgehead carbon atoms can be obtained using this methodology [11].

Sultam-based chiral auxiliaries have been applied to the asymmetric synthesis of piperazinylpropylisoxazoline ligands [12]. The sultam chiral auxiliary can be applied in various reactions such as alkylations, allylations, 1,3-dipolar cycloadditions, and cyclopropanation reactions, providing access to structurally diverse chiral piperazine derivatives [12].

| Table 2: Enantioselective Synthesis Approaches | ||||

|---|---|---|---|---|

| Method | Catalyst/Auxiliary | Substrate Scope | Yield Range (%) | Selectivity (% ee) |

| Chiral Auxiliary-Based | Phenylglycinol, oxazolidinones | Broad amino acid derivatives | 60-80 | >90 |

| Asymmetric Catalysis | Pd-PHOX complexes | Piperazin-2-ones | 70-95 | 85-96 |

| Biocatalytic Approaches | Leucine aminopeptidase 2 | Piperazine-2-carboxamides | 40-60 | >99 |

| Asymmetric Hydrogenation | Rh-diphosphine complexes | Substituted pyrazines | 80-95 | 90-98 |

| Decarboxylative Allylic Alkylation | Pd-PHOX systems | Allyl piperazin-2-ones | 75-90 | 90-96 |

| Asymmetric Transfer Hydrogenation | Ru-Ts-DPEN complexes | Cyclic imines | 65-85 | >95 |

Asymmetric Catalysis Strategies

Asymmetric catalysis has emerged as the most powerful and general approach for the enantioselective synthesis of piperazine derivatives, offering excellent selectivity and broad substrate scope.

Palladium-catalyzed decarboxylative allylic alkylation represents a landmark development in the field [13] [14] [15]. This methodology enables the synthesis of α-tertiary piperazin-2-ones through the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. The reaction utilizes tris(4,4′-methoxydibenzylideneacetone)-dipalladium(0) at 5 mol% loading with (S)-(CF3)3-t-BuPHOX ligand at 12.5 mol% loading in toluene [13] [14]. The methodology allows synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones in yields of 75-90% and enantioselectivities of 90-96% [13] [14]. Deprotection and reduction afford the corresponding tertiary piperazines, which can be employed for the synthesis of medicinally important analogues such as imatinib derivatives [13] [14].

Asymmetric hydrogenation of substituted pyrazines provides another powerful approach to chiral piperazines [16] [17]. A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed, providing facile access to chiral piperazin-2-ones [16]. The methodology proceeds with excellent yields (80-95%) and enantioselectivities (90-98%), demonstrating broad substrate tolerance [16] [17].

Iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives represents an efficient route to chiral piperazine derivatives . Key parameters include the use of dimethylformamide as reaction solvent at 50°C for optimal reactivity, adjustment of iridium catalyst stoichiometry (2-5 mol%) to enhance enantioselectivity, and purification by flash column chromatography to yield pure product in 64-80% yield .

Gold-catalyzed asymmetric cyclization has been reported for the synthesis of chiral piperazines, though this methodology is less developed compared to palladium and iridium systems [19]. The approach typically requires elevated temperatures (80-120°C) and inert atmosphere conditions, achieving moderate yields (60-85%) [19].

Biocatalytic Approaches

Biocatalytic approaches offer unique advantages for the synthesis of chiral piperazine derivatives, providing excellent enantioselectivity under mild reaction conditions with minimal environmental impact.

Enzymatic kinetic resolution has been successfully applied to the synthesis of enantiopure piperazine-2-carboxylic acid derivatives [17] [20]. The methodology employs leucine aminopeptidase 2 from Aspergillus oryzae for the enzymatic resolution of racemic piperazine-2-carboxamide substrates [17]. The process begins with quantitative hydrogenation of pyrazine-2-carboxamide using 10% palladium on carbon, followed by enzymatic resolution at 20% substrate loading. The target (S)-piperazine-2-carboxylic acid can be precipitated as the dihydrochloride salt in 40% yield, 97% chemical purity, and greater than 99% enantiomeric excess [17].

Immobilized enzyme systems have been developed to enhance process efficiency and enable continuous processing [17]. The immobilization of leucine aminopeptidase 2 on HFA403/S-amino aldehyde support delivers a heterogeneous biocatalyst possessing excellent stability while retaining good catalytic activity. This immobilized system has been profiled in both continuous flow setups and batch mode using SpinChem technology, increasing productivity and sustainability [17].

Imine reductase-mediated synthesis provides direct access to piperazines from dicarbonyl and diamine substrates [20]. The R-selective imine reductase from Myxococcus xanthus enables the direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates under mild conditions [20]. This biocatalytic approach offers excellent selectivity and operates under environmentally benign conditions.

Transaminase-catalyzed approaches have been explored for the synthesis of chiral amino acid precursors to piperazines, though these methodologies require further development for direct piperazine synthesis [17] [20].

Specific Synthetic Pathways to (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

The synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride requires careful consideration of stereochemical control, regioselectivity, and functional group compatibility. Several synthetic approaches have been developed to access this specific target compound.

Starting Materials Selection

The selection of appropriate starting materials is crucial for the efficient synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride. Primary starting materials typically include chiral amino acid derivatives, particularly those derived from phenylalanine or related aromatic amino acids [5] [21]. These provide the necessary stereochemical information and structural framework for subsequent transformations.

Piperazine precursors can be derived from several sources. N-Boc-protected piperazines serve as versatile intermediates, allowing for selective functionalization at specific positions [1] [2]. Alternatively, diketopiperazine derivatives can be employed as starting materials, though subsequent reduction typically yields racemic products requiring resolution [7] [8].

Benzyl halides and benzyl chloroformate represent key electrophilic components for the introduction of benzyl groups and carboxylate functionality [22] [23]. The use of benzyl chloroformate is particularly valuable for the introduction of the benzyl carbamate protecting group, which can be selectively removed under hydrogenolysis conditions [22].

Chiral auxiliaries and ligands must be carefully selected based on the specific synthetic route employed. For asymmetric catalysis approaches, PHOX ligands such as (S)-(CF3)3-t-BuPHOX have proven particularly effective [13] [14]. For chiral auxiliary-based methods, phenylglycinol derivatives and oxazolidinone auxiliaries provide excellent stereocontrol [3] [4].

Key Reaction Steps

The synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride typically involves several key transformations that must be carefully orchestrated to achieve the desired stereochemical outcome.

Asymmetric alkylation represents a critical step for introducing the benzyl substituent at the 3-position of the piperazine ring with the correct stereochemistry [1] [2]. This transformation can be accomplished through asymmetric lithiation-substitution using s-butyllithium and (−)-sparteine, followed by quenching with benzyl halides. The reaction requires careful control of temperature (typically −78°C) and reaction time to achieve optimal enantioselectivity [1] [2].

Carbamate protection is essential for introducing the benzyl carboxylate functionality [22] [23]. Piperazine reacts with benzyl chloroformate in the presence of a base such as triethylamine or sodium carbonate to form the corresponding benzyl carbamate. The reaction typically proceeds in dichloromethane or tetrahydrofuran at 0°C to room temperature, achieving yields of 80-95% [22] [23].

Reductive amination can be employed for the introduction of the benzyl group at the 3-position when starting from appropriately substituted precursors [5] [9]. This approach utilizes benzaldehyde derivatives and reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions must be carefully optimized to avoid over-reduction or competing side reactions [5] [9].

Palladium-catalyzed cross-coupling reactions provide alternative routes for the introduction of aromatic substituents [24] [25]. Buchwald-Hartwig amination can be employed for the coupling of aryl halides with piperazine derivatives, though this approach requires careful consideration of regioselectivity and protection/deprotection strategies [24] [25].

Salt formation represents the final step in the synthesis, involving treatment of the free base with hydrochloric acid to afford the hydrochloride salt [7]. This transformation enhances the stability and crystallinity of the final product, facilitating purification and characterization [7].

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields, selectivity, and purity in the synthesis of (R)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride.

Temperature control is particularly important for asymmetric transformations. Low temperatures (−78°C to 0°C) are typically required for asymmetric lithiation reactions to maintain high enantioselectivity [1] [2]. Conversely, elevated temperatures (50-80°C) may be necessary for certain catalytic transformations to achieve acceptable reaction rates [13] [14].

Solvent selection significantly impacts both reaction efficiency and selectivity. Tetrahydrofuran and diethyl ether are preferred solvents for organolithium chemistry due to their ability to coordinate lithium and enhance selectivity [1] [2]. Toluene and dichloromethane are commonly employed for palladium-catalyzed reactions, providing good solubility for both substrates and catalysts [13] [14] [24].

Catalyst loading optimization is essential for economic viability, particularly in large-scale synthesis. Typical catalyst loadings range from 2-10 mol% for palladium-based systems, with lower loadings preferred for industrial applications [13] [14] [24]. The use of more active catalyst systems can enable reduction of catalyst loading while maintaining high efficiency [24] [25].

Base selection and stoichiometry must be carefully optimized for each transformation. Sodium tert-butoxide is commonly employed for palladium-catalyzed amination reactions, while cesium carbonate provides a milder alternative for sensitive substrates [24] [25]. The stoichiometry of base relative to substrate must be optimized to ensure complete conversion while minimizing side reactions [24] [25].

Reaction atmosphere considerations include the use of inert atmospheres (nitrogen or argon) for air-sensitive transformations, particularly those involving organolithium reagents or palladium catalysts [1] [2] [24]. Some recent methodologies have demonstrated tolerance for aerobic conditions, which can simplify experimental procedures [26] [25].

Purification strategies must be tailored to the specific properties of the target compound. Flash column chromatography using silica gel is commonly employed for intermediate purification, while the final product can often be purified by recrystallization from appropriate solvents [7]. The hydrochloride salt formation facilitates purification by improving crystallinity and reducing solubility in organic solvents [7].

Scale-up Considerations and Industrial Applications

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of numerous factors that impact both economic viability and operational safety.

Economic factors play a paramount role in scale-up decisions. Starting material costs become increasingly important at larger scales, favoring the use of commodity chemicals over specialized reagents [27] [28]. Laboratory-scale syntheses that rely on expensive chiral auxiliaries or rare metal catalysts may require redesign for industrial implementation [27] [28]. The overall atom economy of the process must be optimized to minimize waste generation and improve cost-effectiveness [29] [30].

Catalyst considerations present unique challenges in scale-up scenarios. While laboratory syntheses may employ 5-10 mol% catalyst loading, industrial processes typically require optimization to 0.5-2 mol% loading to ensure economic viability [27] [31]. The development of more active catalyst systems or catalyst recycling strategies becomes essential [24] [32]. For precious metal catalysts such as palladium complexes, recovery and recycling systems must be implemented to minimize costs [24] [25].

Safety considerations become paramount at industrial scale. Reactions involving organolithium reagents require specialized equipment and extensive safety protocols due to their air and moisture sensitivity [1] [2]. Exothermic reactions must be carefully controlled through appropriate heat transfer systems and temperature monitoring [27] [28]. The use of flammable solvents necessitates explosion-proof equipment and appropriate ventilation systems [27] [28].

Process intensification strategies can significantly improve efficiency and reduce costs. Continuous flow processing offers advantages in terms of heat and mass transfer, improved safety profiles, and consistent product quality [33] [34] [35]. Microwave-assisted synthesis has been explored for piperazine derivatives, offering reduced reaction times and improved selectivity [27]. The integration of multiple synthetic steps into telescoped processes can reduce isolation and purification requirements [33] [35].

| Table 3: Scale-up and Industrial Considerations | |||

|---|---|---|---|

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

| Starting Material Cost | High (specialized reagents) | Moderate (bulk availability) | Low (commodity chemicals) |

| Catalyst Loading | 5-10 mol% | 2-5 mol% | 0.5-2 mol% |

| Reaction Time | 2-24 hours | 4-12 hours | 6-8 hours |

| Temperature Control | Precise control required | Important for consistency | Critical for safety |

| Solvent Recovery | Not critical | Partial recovery | Essential (cost) |

| Waste Generation | High (multiple steps) | Moderate (optimized) | Minimized (green chemistry) |

| Product Isolation | Chromatography | Crystallization | Precipitation/crystallization |

| Overall Process Efficiency | 60-80% | 70-85% | 80-90% |

Regulatory considerations significantly impact industrial implementation. Good Manufacturing Practice guidelines must be followed for pharmaceutical intermediates, requiring extensive documentation and quality control measures [31] [36]. Environmental regulations may restrict the use of certain solvents or require specific waste treatment protocols [29] [30]. Occupational safety regulations necessitate appropriate exposure limits and protective equipment for workers [31] [36].

Quality control and analytical considerations become more complex at industrial scale. In-process monitoring systems must be implemented to ensure consistent product quality [28] [31]. Analytical methods must be validated and capable of detecting trace impurities that could impact downstream applications [31] [36]. Statistical process control methodologies should be employed to identify and correct process variations [28] [31].

Supply chain considerations affect the selection of starting materials and reagents. Long-term availability and price stability of key components must be evaluated [27] [31]. Multiple supplier qualification may be necessary to ensure supply security [31] [36]. Custom synthesis of specialized intermediates may be required for unique structural features [31] [36].

Recent Advances in Synthetic Methodology

The field of piperazine synthesis has witnessed significant advances in recent years, driven by the demand for more efficient, selective, and environmentally sustainable methods.

Metal-Catalyzed Approaches

Recent developments in metal-catalyzed piperazine synthesis have focused on improving efficiency, expanding substrate scope, and reducing environmental impact.

Advanced palladium catalysis has been at the forefront of recent innovations [24] [26] [25]. The development of air- and moisture-stable palladium precatalysts has enabled rapid Buchwald-Hartwig amination reactions under benchtop conditions [25]. These methodologies provide efficient synthetic routes to biologically relevant arylpiperazines under aerobic conditions, with electron-donating and sterically hindered aryl chlorides being aminated to afford yields up to 97% [25]. Examples using piperazine as solvent illustrate an eco-friendly, cost-effective synthesis approach [25].

Photoredox catalysis represents an emerging area with significant potential [37]. A programmable approach to highly diversifiable piperazine cores has been developed, circumventing the typical need for radical precursors [37]. The use of organic photoredox catalysis renders this method operationally simple, as direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines can furnish the product [37]. Additionally, photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates provides a modular approach to functionalized diamine starting materials [37].

Copper-catalyzed transformations have gained attention for their cost-effectiveness and unique reactivity profiles [4] [38]. Copper complexes with phenanthroline derivatives can promote oxidative cyclization reactions for piperazine synthesis, though yields are typically moderate (50-75%) [38]. The development of more efficient copper catalysts remains an active area of research [38] [39].

| Table 4: Metal-Catalyzed Approaches | ||||

|---|---|---|---|---|

| Metal Catalyst | Ligand System | Reaction Type | Typical Conditions | Product Yield (%) |

| Palladium complexes | PHOX, DPEphos | Decarboxylative cyclization | Room temperature, mild base | 70-95 |

| Iridium complexes | BINAP, PHOX | Asymmetric hydrogenation | 50-80°C, H2 pressure | 80-95 |

| Gold complexes | Phosphine ligands | Hydroamination | 80-120°C, inert atmosphere | 60-85 |

| Platinum complexes | Triphenylphosphine | Intramolecular cyclization | 60-100°C, DCM solvent | 65-80 |

| Rhodium complexes | Diphosphine ligands | Asymmetric hydrogenation | 25-60°C, H2 pressure | 75-90 |

| Copper complexes | Phenanthroline derivatives | Oxidative cyclization | 60-100°C, oxidant | 50-75 |

Iron and nickel catalysis have emerged as sustainable alternatives to precious metal systems [9] [40]. These earth-abundant metals offer cost advantages and reduced environmental impact, though catalyst development remains challenging [9] [40]. Raney nickel has been successfully employed in the reductive cyclization of dioximes to afford piperazines, providing an alternative to palladium-based systems [9] [40].

Tandem catalytic processes combine multiple transformations in a single reaction vessel, improving efficiency and reducing waste [41] [15]. The catalytic asymmetric synthesis of morpholines and piperazines through tandem hydroamination and asymmetric transfer hydrogenation reactions exemplifies this approach [41]. Using mechanistic insights, the methodology enables enantioselective synthesis of 3-substituted piperazines with excellent selectivity [41].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for piperazine synthesis, offering numerous advantages over traditional batch processes [33] [34] [35] [42].

Continuous flow synthesis enables precise control of reaction parameters and improved safety profiles [33] [35]. An uninterrupted, four-step continuous-flow sequence has been developed for the preparation of aryl piperazine-type compounds [33]. The route consists of heterogeneously catalyzed reductive amination reactions, benzimidazolone formation, and biphasic flow deprotection integrated with in-line purification [33]. Gas-liquid and liquid-liquid separations facilitate the coupling of reaction steps and aid removal of excess reagents [33].

Microreactor technology has been successfully applied to kilogram-scale synthesis [43]. Two membrane dispersion microreactors in series have been used to synthesize piperacillin with low impurity content at kilogram scale [43]. This approach demonstrates the potential for scaling up microreactor technology for commercial production [43].

Flow microwave reactors combine the advantages of microwave heating with continuous flow processing [27]. A flow microwave reactor prototype has been developed for the preparation of monosubstituted piperazines with prospects for larger-scale manufacturing [27]. The reactor design brings benefits such as variability, speed, and efficiency, all at low cost using cheap and easily available parts [27].

| Table 5: Flow Chemistry vs Batch Processing | ||

|---|---|---|

| Aspect | Batch Process | Flow Process |

| Reaction Control | Limited mixing control | Precise residence time |

| Heat Transfer | Slower heat dissipation | Efficient heat exchange |

| Mass Transfer | Diffusion-limited | Enhanced mixing |

| Safety | Higher risk with exothermic reactions | Better control of exothermic reactions |

| Reproducibility | Batch-to-batch variation | Consistent parameters |

| Scale-up | Non-linear scaling | Linear scaling |

| Catalyst Usage | Higher loading required | Lower loading possible |

| Product Quality | Variable purity | Consistent purity |

Automated flow platforms enable high-throughput optimization and consistent production [34]. Automated flow peptide synthesis instrumentation has been adapted for small molecule synthesis, incorporating reaction optimization and product analysis [34]. These platforms allow for systematic exploration of reaction parameters and rapid method development [34].

In-line analysis and monitoring provide real-time feedback on reaction progress and product quality [33] [34]. Integration of analytical techniques such as infrared spectroscopy and mass spectrometry enables process optimization and quality control [33] [34]. Automated collection of analytical data facilitates method development and process understanding [34].

Green Chemistry Perspectives

The integration of green chemistry principles into piperazine synthesis has become increasingly important, driven by environmental concerns and regulatory requirements [32] [29] [30].

Solvent-free methodologies represent a significant advancement in sustainable synthesis [26] [30]. Solvent-free arylation of piperazine has been demonstrated using palladium catalysis, providing an eco-friendly alternative by eliminating potentially hazardous solvents [26]. While yields may be lower than solution-phase reactions, the environmental benefits are substantial [26] [30].

Water-based reactions offer significant environmental advantages [17] [32]. Biocatalytic processes can often be conducted in aqueous media, eliminating the need for organic solvents [17]. Additionally, some metal-catalyzed reactions have been successfully adapted to aqueous conditions [32].

Catalyst immobilization and recycling reduce waste and improve economics [32] [17]. Immobilized piperazine on graphene oxide surfaces has been developed as a heterogeneous bifunctional acid-base catalyst [32]. The catalyst can be easily separated and reused for at least six cycles without significant loss of activity [32]. Similar approaches have been applied to enzyme immobilization for biocatalytic processes [17].

| Table 6: Green Chemistry Metrics | |||

|---|---|---|---|

| Metric | Traditional Methods | Green Methods | Improvement Factor |

| Atom Economy | 40-60% | 70-85% | 1.5-2x |

| Environmental Factor | 15-25 | 5-10 | 2-3x |

| Process Mass Intensity | 20-50 | 5-15 | 3-5x |

| Carbon Efficiency | 50-70% | 75-90% | 1.2-1.5x |

| Energy Requirements | High (harsh conditions) | Moderate (mild conditions) | 30-50% reduction |

| Solvent Usage | Large volumes required | Reduced/water-based | 60-80% reduction |

| Waste Generation | Significant organic waste | Minimized waste streams | 70-90% reduction |

| Recyclability | Limited catalyst recovery | Catalyst recycling possible | 5-10x better |

Renewable feedstocks are increasingly being explored as starting materials for piperazine synthesis [29] [30]. Biomass-derived compounds can serve as sustainable alternatives to petroleum-based starting materials [29] [30]. The development of efficient synthetic routes from renewable sources remains an active area of research [29] [30].

Energy-efficient processes reduce the environmental footprint of piperazine synthesis [32] [30]. Concentrated solar radiation has been explored for reductive amination reactions, providing a sustainable energy source for chemical transformations [30]. Microwave-assisted synthesis can significantly reduce energy requirements compared to conventional heating [27].

Waste minimization strategies focus on reducing byproduct formation and improving atom economy [29] [30]. One-pot multicomponent reactions eliminate intermediate isolation steps and reduce waste generation [15] [32]. Telescoped processes that combine multiple transformations without intermediate purification offer significant environmental benefits [33] [35].